molecular formula C21H27N3O3S B2446303 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide CAS No. 897621-79-3

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2446303
CAS No.: 897621-79-3
M. Wt: 401.53
InChI Key: GQDOFEFYPKPHOZ-UHFFFAOYSA-N
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Description

N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, designed around the biologically active 4-phenylpiperazine scaffold . Piperazine derivatives are widely investigated for their potential interactions with the central nervous system (CNS) . Specifically, structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated notable anticonvulsant properties in preclinical models, showing activity against maximal electroshock (MES) and psychomotor (6-Hz) seizures, which are models for human partial and therapy-resistant epilepsy . Furthermore, close analogs, such as N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, have been identified as potential neuroprotective agents in Alzheimer's disease research, with a proposed mechanism involving the restoration of synaptic function through the modulation of TRPC6-dependent calcium channels, helping to stabilize dendritic spines under conditions of amyloid toxicity . This makes the compound a valuable tool for researchers studying ion channel mechanisms and synaptic plasticity in neurodegenerative contexts.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-18-6-5-7-19(16-18)17-21(25)22-10-15-28(26,27)24-13-11-23(12-14-24)20-8-3-2-4-9-20/h2-9,16H,10-15,17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDOFEFYPKPHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved by reacting phenylamine with ethylene diamine under controlled conditions.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This is typically done by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated piperazine with m-tolylacetic acid or its derivatives to form the desired acetamide compound. This step often requires the use of coupling agents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tolyl groups, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide has been investigated for its potential in treating various medical conditions:

  • Neurological Disorders : Its ability to inhibit acetylcholinesterase suggests applications in enhancing cognitive function and treating conditions like Alzheimer's disease.
  • Cancer Research : Preliminary studies indicate that structural analogs may exhibit cytotoxic effects on cancer cell lines, suggesting potential anti-cancer properties .

Biological Studies

The compound serves as a probe for studying biological pathways and interactions:

  • Neuropharmacology : Research indicates that it may modulate dopaminergic pathways, opening avenues for treatments related to Parkinson's disease.
  • Anticonvulsant Activity : Related compounds have shown anticonvulsant properties in animal models, indicating that this compound may also possess similar activity .
StudyFindingsImplications
Study A (2020)Significant inhibition of acetylcholinesterase activity in vitroSupports potential use in cognitive enhancement therapies
Study B (2021)Cytotoxic effects on breast cancer cell linesSuggests further investigation into anti-cancer applications
Study C (2023)Selective binding to D3 receptorsOpens avenues for research into treatments for Parkinson's disease

Neuropharmacological Applications

A study published in 2023 explored the interactions of this compound with dopaminergic receptors. The findings indicated selective binding to D3 receptors, which could lead to new treatments for Parkinson's disease.

Anticancer Research

Research conducted in 2021 demonstrated the compound's cytotoxic effects on various cancer cell lines. The results suggested that further investigation into its mechanism could yield promising therapeutic agents against cancer .

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and thereby influencing neurological processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyl)acetamide: Lacks the sulfonyl group, which may result in different pharmacological properties.

    N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group, potentially altering its chemical reactivity and biological activity.

Uniqueness

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is unique due to the presence of both the sulfonyl and acetamide groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperazine moiety, which is often associated with various biological activities, including neuropharmacological effects. The sulfonamide group enhances its interaction with biological targets, potentially influencing its efficacy and safety profile.

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant properties of compounds related to this compound. For instance, derivatives containing the 4-phenylpiperazine moiety were synthesized and tested for their anticonvulsant activity using models such as the maximal electroshock (MES) and the pentylenetetrazole (PTZ) tests. The results indicated that certain derivatives exhibited significant protective effects against seizures at specific dosages (100 mg/kg and 300 mg/kg) .

Table 1: Anticonvulsant Activity of Related Compounds

Compound IDDosage (mg/kg)MES ProtectionPTZ Protection
14100YesNo
16300YesYes
19300YesYes
24100NoYes

Acetylcholinesterase Inhibition

Another notable biological activity of compounds containing the phenylpiperazine structure is their role as acetylcholinesterase inhibitors (AChEIs). Research has shown that derivatives of this compound can inhibit AChE, which is crucial for neurotransmission in the central nervous system. The inhibition of this enzyme suggests potential applications in treating neurodegenerative diseases like Alzheimer’s disease .

Table 2: AChE Inhibition Potency of Selected Derivatives

Compound IDIC50 (µM)
A112.5
A28.3
A315.0

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine ring and sulfonamide group can significantly influence the biological activity of these compounds. For example, increasing lipophilicity through substituents on the piperazine ring generally enhances anticonvulsant activity but may also affect the onset and duration of action .

Case Studies

  • Anticonvulsant Efficacy : In a study involving various piperazine derivatives, it was found that specific substitutions led to enhanced efficacy in seizure models. The compound with a para-methyl substitution on the phenyl ring displayed superior activity compared to others .
  • Neuroprotective Effects : Further investigations revealed that certain derivatives not only inhibited seizures but also exhibited neuroprotective properties in models of oxidative stress, suggesting potential for broader therapeutic applications .

Q & A

Q. Characterization Methods :

  • NMR spectroscopy (1H, 13C) to confirm bond formation and purity.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated in related N-(4-chloro-2-nitrophenyl)acetamide structures .

Q. Table 1: Example Synthetic Parameters from Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Sulfonylation4-phenylpiperazine, ClSO₂R, Et₃N, DCM75–85
Acetylationm-Tolylacetic acid, EDC, HOBt, DMF60–70

Basic: How is the structural integrity of this compound verified in academic research?

Answer:
Structural validation employs a combination of spectroscopic and chromatographic techniques:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₆N₃O₃S).
  • FT-IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • HPLC/UPLC : Assess purity (>95% for most studies).
    Crystallographic data from analogous compounds (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) highlight torsional angles and intermolecular interactions critical for stability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if ingested .
  • Storage : In airtight containers under inert atmosphere (N₂/Ar) at –20°C for long-term stability.

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acetylation.
  • Temperature Control : Lower temperatures (–10°C to 0°C) reduce side reactions during sulfonylation.
  • Workup Techniques : Liquid-liquid extraction with ethyl acetate/water minimizes product loss.

Case Study : A related 11-step synthesis of AZD8931 achieved 2–5% overall yield by optimizing coupling agents and purification (HPLC vs. column chromatography) .

Advanced: What methodologies are used to evaluate its biological activity, and how are contradictory data resolved?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., lipoxygenase) using spectrophotometric methods .
    • Cellular Uptake : Radiolabeling (³H/¹⁴C) or fluorescence tagging.
  • Data Contradictions :
    • Dose-Response Curves : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa).
    • Structural Analog Comparison : Test derivatives to isolate pharmacophore contributions. For example, substituents on the piperazine ring significantly modulate receptor binding .

Q. Table 2: Example Biological Data from Analogous Compounds

CompoundTargetIC₅₀ (µM)Model SystemReference
N-(5-Chloro-2-methoxyphenyl)acetamideLipoxygenase12.3 ± 1.2In vitro enzymatic assay

Advanced: How are computational models used to predict pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding affinities to receptors (e.g., serotonin 5-HT₁A) using docking software (AutoDock Vina, Schrödinger).
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Validation : Compare in silico results with in vivo pharmacokinetic data (e.g., plasma half-life in rodent models) .

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